1-(3,4-dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone
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Overview
Description
1-(3,4-Dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a heptyl chain, and a benzodiazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a base such as potassium carbonate.
Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the benzodiazole core, which can be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the heptyl chain.
1-(3,4-Dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propan-1-one: Contains a propanone group instead of ethanone.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(3-heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl chain and the dichlorophenyl group enhances its lipophilicity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H25Cl2N3O |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-heptyl-2-iminobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C22H25Cl2N3O/c1-2-3-4-5-8-13-26-19-9-6-7-10-20(19)27(22(26)25)15-21(28)16-11-12-17(23)18(24)14-16/h6-7,9-12,14,25H,2-5,8,13,15H2,1H3 |
InChI Key |
GFFZKLYFMJMWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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